2-CYANO-4-(2,6-DIMETHOXYPHENOXY)-5-NITROPHENYL CYANIDE
Description
2-CYANO-4-(2,6-DIMETHOXYPHENOXY)-5-NITROPHENYL CYANIDE is a complex organic compound that features cyano, methoxy, and nitro functional groups. Compounds with such functional groups are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Properties
IUPAC Name |
4-(2,6-dimethoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-22-13-4-3-5-14(23-2)16(13)24-15-7-11(9-18)10(8-17)6-12(15)19(20)21/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPJPWRSJUVAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-(2,6-DIMETHOXYPHENOXY)-5-NITROPHENYL CYANIDE likely involves multiple steps, including the introduction of cyano, methoxy, and nitro groups onto a phenyl ring. Typical synthetic routes may involve:
Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Cyanation: Introduction of cyano groups using cyanide salts under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Studies: May be used in studies involving enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in biochemical studies, the compound might interact with enzymes or receptors, altering their activity. The cyano and nitro groups could play a role in these interactions by forming hydrogen bonds or participating in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-CYANO-4-NITROPHENOL: Similar structure but lacks methoxy groups.
4-(2,6-DIMETHOXYPHENOXY)-5-NITROBENZONITRILE: Similar structure but different positioning of functional groups.
Uniqueness
2-CYANO-4-(2,6-DIMETHOXYPHENOXY)-5-NITROPHENYL CYANIDE is unique due to the combination and positioning of its functional groups, which can impart distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
